Tubulin polymerization-IN-49

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tubulin polymerization-IN-49 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is a key component of the microtubule cytoskeleton in eukaryotic cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization-IN-49 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Tubulin polymerization-IN-49 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Tubulin polymerization-IN-49 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics.

Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting microtubule dynamics.

Mecanismo De Acción

Tubulin polymerization-IN-49 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include tubulin itself and various signaling pathways that regulate cell division and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.

Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and prevents their depolymerization.

Vinblastine: Another chemotherapeutic agent that inhibits tubulin polymerization and disrupts microtubule dynamics.

Uniqueness

Tubulin polymerization-IN-49 is unique in its specific binding affinity and inhibitory potency compared to other tubulin polymerization inhibitors. Its distinct chemical structure allows for selective targeting of tubulin, making it a valuable tool in both research and therapeutic applications .

Actividad Biológica

Tubulin polymerization inhibitors (TPIs) are critical in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Tubulin polymerization-IN-49 (TPI-IN-49) is a compound that has been investigated for its biological activity, particularly in inhibiting tubulin polymerization. This article reviews the current knowledge on TPI-IN-49, including its mechanism of action, efficacy, structure-activity relationship (SAR), and potential therapeutic applications.

TPI-IN-49 functions primarily by binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase. The compound's binding induces conformational changes in tubulin that prevent its polymerization into microtubules, which is essential for mitosis.

Key Findings:

- Binding Affinity : Molecular docking studies indicate that TPI-IN-49 forms strong interactions with tubulin, particularly through hydrogen bonds with specific amino acid residues such as Ser178 and Val181 .

- Cell Cycle Arrest : TPI-IN-49 has been shown to induce G2/M phase arrest in various cancer cell lines, including A549 and SGC-7901 cells .

Efficacy and Potency

The potency of TPI-IN-49 has been evaluated using various assays that measure its ability to inhibit tubulin polymerization and induce cytotoxic effects.

Table 1: IC50 Values of TPI-IN-49 Compared to Other TPIs

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| TPI-IN-49 | 4.1 ± 0.1 | A549 | Inhibits tubulin polymerization |

| CA-4 | 1.0 ± 0.1 | A549 | Inhibits tubulin polymerization |

| XRP44X | 36.8 | Various | Colchicine site interaction |

| CYT997 | N/A | Various | Microtubule destabilization |

The IC50 value for TPI-IN-49 was found to be 4.1 µM, indicating its potent inhibitory effect on tubulin polymerization compared to other well-known inhibitors like CA-4 .

Structure-Activity Relationship (SAR)

The structural features of TPI-IN-49 play a crucial role in its biological activity. Modifications in specific regions of the molecule can significantly influence its potency and selectivity.

Key Structural Features:

- A-ring Modifications : Substituents on the A-ring have been shown to enhance binding affinity and potency.

- Hydrophobic Interactions : The presence of hydrophobic groups increases interactions with the β-tubulin binding site, improving inhibitory effects .

Case Studies

Several studies have highlighted the efficacy of TPI-IN-49 in preclinical models:

- In Vitro Studies : In A549 lung cancer cells, TPI-IN-49 induced significant apoptosis as evidenced by increased caspase activity and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Microtubule Dynamics : Turbidimetric assays demonstrated that TPI-IN-49 effectively disrupts microtubule assembly in a concentration-dependent manner .

Propiedades

Fórmula molecular |

C20H24O5 |

|---|---|

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

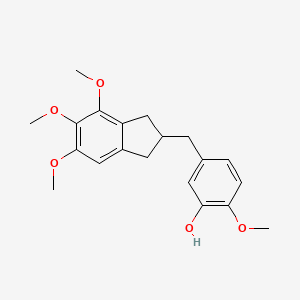

2-methoxy-5-[(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]phenol |

InChI |

InChI=1S/C20H24O5/c1-22-17-6-5-12(10-16(17)21)7-13-8-14-11-18(23-2)20(25-4)19(24-3)15(14)9-13/h5-6,10-11,13,21H,7-9H2,1-4H3 |

Clave InChI |

JFHFHCHHHZDLER-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)CC2CC3=CC(=C(C(=C3C2)OC)OC)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.